molecular formula C11H21N3 B13318647 1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine

1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine

Cat. No.: B13318647
M. Wt: 195.30 g/mol
InChI Key: BDRGRFUWUOHHPM-UHFFFAOYSA-N
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Description

1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a methyl group at position 1 and a 2,3,3-trimethylbutyl group at position 3, making it a unique derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated at the nitrogen atom (position 1) using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the 2,3,3-trimethylbutyl group: This step involves the reaction of the alkylated pyrazole with 2,3,3-trimethylbutyl chloride in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the alkyl halide used.

Scientific Research Applications

1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(2,3,3-trimethylbutyl)-1H-1,2,4-triazol-5-amine: Similar structure but with a triazole ring instead of a pyrazole ring.

    1-methyl-3-(2,3,3-trimethylbutyl)-1H-1,2,3-triazol-5-amine: Another triazole derivative with a different nitrogen arrangement.

Uniqueness

1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to its triazole counterparts. The presence of the 2,3,3-trimethylbutyl group also contributes to its unique steric and electronic characteristics.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

2-methyl-5-(2,3,3-trimethylbutyl)pyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-8(11(2,3)4)6-9-7-10(12)14(5)13-9/h7-8H,6,12H2,1-5H3

InChI Key

BDRGRFUWUOHHPM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN(C(=C1)N)C)C(C)(C)C

Origin of Product

United States

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